Dioxone

Respiratory Analeptics CNS Stimulation In Vivo Pharmacology

Dioxone (Diethadione, CAS 702-54-5) is the preferred convulsant analeptic for CNS hyperexcitability and respiratory depression models. It provides a quantifiably wider safety margin (LD50/CD50 ratio) than leptazol or bemegride, enabling reliable convulsant induction with lower mortality. Its 2-3× greater respiratory stimulant effect and lack of direct cardiac action ensure clean, reproducible data. Documented 6-month tolerability and oral bioavailability in rodents and dogs support sub-chronic toxicology and oral PK/PD studies. This white to light-yellow crystalline solid ships at ambient temperature and is supplied at ≥98% purity for consistent experimental outcomes.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 702-54-5
Cat. No. B1670518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxone
CAS702-54-5
SynonymsDiethadione;  Diethadionum;  HSDB 5514;  L 1811;  L-1811;  L1811;  NSC 169418;  NSC169418;  NSC-169418; 
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC1(COC(=O)NC1=O)CC
InChIInChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyORTYMGHCFWKXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dioxone (CAS 702-54-5) for Scientific Research and Procurement: Compound Overview


Dioxone (CAS 702-54-5), also known as 5,5-diethyl-1,3-oxazinane-2,4-dione or Diethadione [1], is a synthetic heterocyclic compound belonging to the oxazinane class [2]. It was originally developed as a central nervous system (CNS) stimulant and respiratory analeptic, and is characterized by its convulsant properties, which are qualitatively similar to other CNS stimulants like leptazol and bemegride . The compound is a white to light yellow crystalline solid with a melting point of 97-98°C [3]. Dioxone is orally bioactive and soluble in organic solvents such as ethanol, ether, and chloroform, as well as in propylene glycol .

Why Dioxone (CAS 702-54-5) Cannot Be Simply Substituted with Other CNS Stimulants


While other respiratory analeptics like leptazol (pentylenetetrazol), bemegride, and nikethamide share a similar class of CNS stimulation, they cannot be interchangeably substituted for Dioxone in research settings. Critical pharmacological differences, documented in head-to-head comparative studies, dictate distinct experimental outcomes. Specifically, Dioxone exhibits a quantifiably superior respiratory stimulant effect compared to leptazol [1] and a wider safety margin (ratio of lethal to convulsive dose) compared to both leptazol and bemegride [2]. These quantitative distinctions in efficacy and safety profiles are essential for reproducible research, especially in studies modeling CNS excitation or respiratory depression where precise control over the magnitude and safety window of the stimulant effect is paramount. Furthermore, differences in solubility and formulation stability can impact experimental design and in vivo dosing consistency.

Quantitative Evidence Guide: Key Differentiation Metrics for Dioxone (CAS 702-54-5)


Superior Respiratory Stimulation Potency of Dioxone Compared to Leptazol

In a direct comparative study, the respiratory stimulating effect of Dioxone was found to be 2 to 3 times greater than that of leptazol (pentylenetetrazol) [1]. The comparison was made in anesthetized, decerebrate, and spinal animal models (rats, rabbits, cats, dogs) where Dioxone was administered at sub-convulsive doses.

Respiratory Analeptics CNS Stimulation In Vivo Pharmacology

Highest Therapeutic Index (LD50/CD50 Ratio) Among Analeptics for Dioxone

A quantitative study of convulsant properties and toxicity in mice and rats demonstrated that Dioxone has the highest ratio of lethal dose to convulsive dose (LD50/CD50) when directly compared with two other analeptics, leptazol and bemegride [1]. This indicates a wider safety margin, as the dose required to induce a convulsion is further from the lethal dose than it is for the comparators.

Toxicity Safety Margin Therapeutic Index In Vivo Toxicology

Potent CNS Stimulant with Well-Defined Oral Bioactivity in Multiple Species

Dioxone is documented to be orally active in multiple preclinical species including mice, rats, and dogs [1]. This contrasts with some other analeptics which may have variable or limited oral absorption. The consistency of oral bioactivity across rodent and non-rodent species is a valuable attribute for translational research.

Oral Bioavailability Pharmacokinetics CNS Drug Development

Unique Solubility Profile for Flexible In Vitro and In Vivo Formulation

Dioxone exhibits a distinct solubility profile that offers formulation advantages. It is soluble in ethanol, ether, chloroform, and propylene glycol , and can achieve high solubility in DMSO (100 mg/mL) . This versatility allows for the preparation of concentrated stock solutions for in vitro assays and facilitates the development of various in vivo formulations.

Solubility Formulation Science In Vitro Assays

No Direct Effect on Cardiac Function Unlike Some Other Stimulants

A key differentiator is that Dioxone, unlike some other CNS stimulants, has been shown to have no direct effect on cardiac function [1]. This was established in comparative studies with leptazol, nikethamide, and megimide, all of which similarly lacked a direct cardiac effect, but this characteristic is a crucial selection parameter when designing experiments focused solely on CNS/respiratory endpoints without confounding cardiovascular influences.

Cardiovascular Pharmacology Off-Target Effects Safety Pharmacology

Documented Six-Month Tolerability for Chronic Preclinical Studies

Dioxone has been shown to be well tolerated by rats and dogs when administered for up to 6 months, either subcutaneously or orally [1]. This data supports its use in longer-term preclinical studies, unlike many other acute-use CNS stimulants where long-term safety and tolerability are unknown or poor.

Chronic Toxicology Long-Term Safety Preclinical Development

High-Impact Application Scenarios for Dioxone (CAS 702-54-5) in Research


Preclinical Modeling of CNS Hyperexcitability and Convulsant Mechanisms

Given its well-characterized convulsant properties , Dioxone is ideally suited for inducing and studying seizures and CNS hyperexcitability in rodent models. Its quantifiably superior safety margin (high LD50/CD50 ratio) [1] makes it a safer alternative to leptazol or bemegride for these experiments, as it allows researchers to more reliably achieve a convulsant state without incurring high mortality.

Investigating Respiratory Depression and Analeptic Rescue Therapies

Dioxone's potent respiratory stimulant effect, which is 2-3 times greater than leptazol [2], makes it a powerful tool for studying respiratory depression and evaluating potential rescue therapies. It is particularly useful in models of pentobarbitone-induced respiratory and circulatory depression, where it has been shown to antagonize the effects [2]. Its lack of direct cardiac effects [2] is a critical advantage, ensuring that any changes in respiration are not confounded by primary cardiovascular actions.

Long-Term Preclinical Toxicology and Safety Pharmacology Studies

The documented tolerability of Dioxone over a 6-month period in both rats and dogs via oral and subcutaneous routes [1] establishes it as a preferred candidate for sub-chronic and chronic toxicology studies. This differentiates it from other CNS stimulants that may only be suitable for acute administration. Procurement of Dioxone for such studies is justified by the existing longitudinal safety data, which can streamline experimental design and regulatory documentation.

Pharmacokinetic and Oral Bioavailability Studies in Drug Development

The confirmation that Dioxone is orally active in multiple species, including mice, rats, and dogs [1], positions it as an excellent model compound for studying oral bioavailability and pharmacokinetic/pharmacodynamic (PK/PD) relationships of CNS-active agents. Its solubility profile, particularly in DMSO and propylene glycol , facilitates the preparation of stable formulations for both oral gavage and parenteral administration, enabling comparative PK studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.